molecular formula C20H16N2O2 B2766136 (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide CAS No. 872455-70-4

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide

Cat. No. B2766136
CAS RN: 872455-70-4
M. Wt: 316.36
InChI Key: LVHGMJOKGYCXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Plant Chemical Defense Mechanisms

Background: In recent studies, researchers have explored the role of diterpenoids in plant defense against herbivores. These specialized metabolites play a crucial role in protecting plants from grazing animals. However, interfering with their biosynthetic pathways can sometimes lead to autotoxicity, where the plant harms itself.

Findings: Silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (such as those found in wild tobacco, Nicotiana attenuata) resulted in severe autotoxicity symptoms. The inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives caused these harmful effects. Interestingly, the defensive function of diterpenes lies in their ability to inhibit herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products.

Implications: By regulating metabolic modifications, tobacco plants avoid self-toxicity while gaining effective herbivore defense. This interaction between plants and their insect herbivores sheds light on how plants address the challenge of using potent chemical defenses without harming themselves .

Environmental Chemistry and Biodegradation Studies

Fate in the Environment:

Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713

properties

IUPAC Name

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-6-8-18(9-7-14)22-20(23)17(12-21)11-15-10-16-4-2-3-5-19(16)24-13-15/h2-11H,13H2,1H3,(H,22,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGMJOKGYCXOP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide

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